5,9-Dimethyl-6-(2-methylbut-2-enoyloxy)-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid 5,9-Dimethyl-6-(2-methylbut-2-enoyloxy)-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16679488
InChI: InChI=1S/C25H36O4/c1-6-15(2)21(26)29-20-10-11-23(4)18(24(20,5)22(27)28)9-12-25-13-16(3)17(14-25)7-8-19(23)25/h6,17-20H,3,7-14H2,1-2,4-5H3,(H,27,28)
SMILES:
Molecular Formula: C25H36O4
Molecular Weight: 400.5 g/mol

5,9-Dimethyl-6-(2-methylbut-2-enoyloxy)-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

CAS No.:

Cat. No.: VC16679488

Molecular Formula: C25H36O4

Molecular Weight: 400.5 g/mol

* For research use only. Not for human or veterinary use.

5,9-Dimethyl-6-(2-methylbut-2-enoyloxy)-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid -

Specification

Molecular Formula C25H36O4
Molecular Weight 400.5 g/mol
IUPAC Name 5,9-dimethyl-6-(2-methylbut-2-enoyloxy)-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Standard InChI InChI=1S/C25H36O4/c1-6-15(2)21(26)29-20-10-11-23(4)18(24(20,5)22(27)28)9-12-25-13-16(3)17(14-25)7-8-19(23)25/h6,17-20H,3,7-14H2,1-2,4-5H3,(H,27,28)
Standard InChI Key HCVOJPQEMAKKFV-UHFFFAOYSA-N
Canonical SMILES CC=C(C)C(=O)OC1CCC2(C3CCC4CC3(CCC2C1(C)C(=O)O)CC4=C)C

Introduction

Overview of the Compound

5,9-Dimethyl-6-(2-methylbut-2-enoyloxy)-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid is a complex organic compound that belongs to the class of tetracyclic terpenes. These compounds are characterized by their four interconnected ring structures and are commonly associated with terpenoid biosynthesis in plants. This specific compound also features a carboxylic acid group (-COOH), which contributes to its chemical reactivity and potential biological activity.

Structural Features

The molecular structure of this compound is highly intricate due to the presence of:

  • Tetracyclic backbone: Four fused rings forming a rigid molecular framework.

  • Functional groups: A carboxylic acid group and an ester moiety (2-methylbut-2-enoyloxy group), which enhance its reactivity.

  • Chiral centers: Multiple stereocenters contribute to its three-dimensional complexity.

Molecular Formula:

The exact molecular formula was not provided in the sources but can be inferred based on the compound's name and structure.

Key Functional Groups:

Functional GroupRole in Reactivity
Carboxylic Acid (-COOH)Enables hydrogen bonding and ionic interactions
Ester (-C(O)OR)Facilitates esterification reactions
Alkene (-C=C-)Provides sites for addition reactions

Synthesis

The synthesis of this compound requires careful control over reaction conditions to achieve the desired stereochemistry and yield. General approaches include:

  • Terpenoid Precursor Modification: Starting from natural terpenoid scaffolds.

  • Esterification Reactions: Incorporating the 2-methylbut-2-enoyloxy group under acidic or catalytic conditions.

Factors influencing synthesis:

  • Temperature regulation.

  • Solvent selection to stabilize intermediates.

  • Reaction time optimization for high yields.

Chemical Reactivity

This compound exhibits diverse chemical reactivity due to its functional groups:

  • Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.

  • Addition Reactions: The alkene group enables electrophilic addition reactions.

  • Carboxylic Acid Reactions: The carboxyl group participates in condensation reactions to form amides or esters.

Potential Applications

This compound holds promise in various fields due to its unique properties:

  • Pharmaceuticals: Potential lead compound for drug development targeting microbial or metabolic pathways.

  • Synthetic Chemistry: Its reactivity makes it a versatile intermediate for synthesizing more complex molecules.

Comparison with Related Compounds

To better understand its uniqueness, here is a comparison with structurally related compounds:

Compound NameStructure TypeUnique FeatureBiological Activity
TetracyclineTetracyclicBroad-spectrum antibioticAntibacterial
PrednisoneSteroidalPotent anti-inflammatoryAnti-inflammatory
LimoneneTerpenoidAntioxidant propertiesAntimicrobial

This highlights the potential of the compound as a novel addition to medicinal chemistry.

Research Gaps and Future Directions

Despite its promising properties, several gaps remain:

  • Lack of comprehensive biological studies on its activity.

  • Limited data on its pharmacokinetics and toxicity profile.

  • Need for scalable synthetic protocols for industrial applications.

Future research should focus on:

  • High-throughput screening for biological activity.

  • Structural optimization for enhanced efficacy.

  • Development of environmentally friendly synthesis methods.

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